Factual information regarding the scientific research applications of 1-Bromo-3-(2-chloroethyl)benzene is currently limited. While some suppliers offer the compound commercially [], there is no scientific literature readily available that explicitly describes its use in research.
This doesn't necessarily mean the compound has no research applications, but it does suggest they are not well documented or widely known.
Here are some next steps for finding relevant information:
1-Bromo-3-(2-chloroethyl)benzene is an organic compound characterized by the presence of bromine and chlorine substituents on a benzene ring. Its molecular formula is and it has a molecular weight of approximately 219.506 g/mol. The compound features a bromo group at the first position and a chloroethyl group at the meta position relative to the bromine atom on the benzene ring. This structural arrangement contributes to its unique chemical properties and reactivity.
There is no current information available on the specific mechanism of action of 1-Bromo-3-(2-chloroethyl)benzene.
1-Bromo-3-(2-chloroethyl)benzene can be synthesized through several methods:
1-Bromo-3-(2-chloroethyl)benzene has various applications in organic synthesis and industrial chemistry:
Interaction studies involving 1-Bromo-3-(2-chloroethyl)benzene focus on its reactivity with nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways or its potential effects in biological systems. For example, its interactions with nucleophiles could lead to the formation of various derivatives that may exhibit different biological activities.
Several compounds share structural similarities with 1-Bromo-3-(2-chloroethyl)benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-2-chloroethylbenzene | Bromo group at ortho position | |
| 1-Bromo-4-(2-chloroethyl)benzene | Bromo group at para position | |
| 1-Bromo-3-chlorobenzene | Lacks chloroethyl side chain | |
| 1-Chloro-3-bromobenzene | Halogen exchange; different reactivity patterns |
The uniqueness of 1-Bromo-3-(2-chloroethyl)benzene lies in its specific arrangement of halogen substituents, which influences its reactivity profile compared to other bromochlorobenzenes. The presence of both bromine and a chloroethyl group allows for diverse synthetic applications while also affecting its interactions with biological molecules.
The synthesis of 1-bromo-3-(2-chloroethyl)benzene emerged alongside mid-20th-century advances in Friedel-Crafts alkylation and halogenation techniques. Early methodologies involved bromination of 3-(2-chloroethyl)benzene derivatives using Lewis acid catalysts, though yields were inconsistent due to competing side reactions. The 1980s saw improved protocols employing controlled bromine addition to chloroethyl-substituted benzene precursors under inert atmospheres, enhancing reproducibility.
A key milestone occurred in 2005 with the PubChem registration (CID 244390) of its structural isomer, (2-bromo-1-chloroethyl)benzene, which clarified nomenclature standards for related compounds. Contemporary synthetic routes now utilize palladium-catalyzed coupling reactions to install the chloroethyl group post-bromination, achieving purities exceeding 95%.
Classical approaches to synthesizing 1-bromo-3-(2-chloroethyl)benzene often involve sequential halogenation and alkylation steps. A common pathway begins with 3-bromophenethyl alcohol, which undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). For instance, treatment of 3-bromophenethyl alcohol with PCl₃ in dichloromethane at 0°C yields the corresponding chloroethyl derivative [1] [5].
Alternatively, Friedel-Crafts alkylation of bromobenzene with chloroethylating agents like 1-chloro-2-iodoethane has been employed. However, this method suffers from poor regioselectivity due to the ortho/para-directing nature of the bromine substituent [2] [3]. To circumvent this limitation, intermediate functionalization is often required. For example, introducing a nitro group meta to the bromine enables subsequent chlorination at the desired position, followed by nitro reduction and diazonium salt formation to install the chloroethyl group [3].
Recent advancements leverage transition metal catalysis and enzymatic systems to enhance efficiency. Palladium-catalyzed cross-coupling reactions enable direct installation of the chloroethyl group onto pre-brominated arenes. For example, Suzuki-Miyaura coupling between 3-bromophenylboronic acid and chloroethyl triflate has been explored, though yields remain moderate (~65%) [1].
A breakthrough involves biocatalytic cascades using engineered Escherichia coli strains. In one protocol, E. coli expressing cytochrome P450 enzymes (P450PL2-4) hydroxylate 3-bromoethylbenzene intermediates, followed by epoxide hydrolase (HheA10)-mediated ring-opening with chloride ions to form the chloroethyl moiety [1]. This two-step enzymatic process achieves >90% conversion under mild aqueous conditions [1].
Sustainable methodologies prioritize solvent reduction and renewable catalysts. Microwave-assisted synthesis reduces reaction times from hours to minutes; for instance, irradiating 3-bromophenethyl alcohol with Cl₃CCONH₂ and PPh₃ in ethanol at 100°C produces 1-bromo-3-(2-chloroethyl)benzene in 85% yield with minimal waste [1].
Ionic liquid-mediated reactions offer recyclable alternatives to volatile organic solvents. Employing 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) as both solvent and catalyst, researchers achieved 78% yield in the chlorination of 3-bromophenethyl alcohol at 50°C [5]. Additionally, enzymatic systems utilizing cell-free extracts eliminate toxic byproducts, aligning with green chemistry principles [1].
Industrial-scale synthesis requires cost-effective and high-throughput processes. Continuous flow reactors enhance mass transfer and temperature control, enabling the chlorination of 3-bromophenethyl alcohol at 1.5 L/min with 92% conversion [1].
Catalytic recycling strategies are critical for economic viability. For example, triphenylphosphine (PPh₃), a byproduct of Appel-type chlorinations, is recovered via filtration and reused in subsequent batches, reducing material costs by 40% [1]. Optimized column chromatography protocols using silica gel gradients further streamline purification, achieving >99% purity at multi-kilogram scales [5].
Regiochemical precision is achieved through directing groups and kinetic control. Nitro-group meta-directing effects are exploited to position substituents: nitration of bromobenzene followed by chlorination at the meta-nitro position, subsequent reduction to aniline, and diazonium salt substitution with Cu₂Br₂ yields the target compound [2] [3].
Enzymatic regiocontrol offers an alternative. The HheA10 epoxide hydrolase selectively opens epoxide rings at the β-position, ensuring exclusive formation of the chloroethyl group without competing α-attack byproducts [1]. Computational modeling of transition states further refines selectivity, enabling >98% regiochemical fidelity in laboratory settings [6].
Electrophilic aromatic substitution represents one of the fundamental reaction pathways available to 1-Bromo-3-(2-chloroethyl)benzene. The benzene ring in this compound can undergo substitution reactions with various electrophiles, although the presence of the bromine substituent significantly influences both the reactivity and regioselectivity of these transformations [1] [2] [3] [4].
The general mechanism of electrophilic aromatic substitution proceeds through a well-established three-step pathway. Initially, the electrophile is generated through interaction with a Lewis acid catalyst. For halogenation reactions, molecular bromine or chlorine coordinates with catalysts such as iron(III) bromide or aluminum chloride to form highly electrophilic species [2] [5] [6]. The polarization of the halogen molecule by the Lewis acid creates a partial positive charge that serves as the attacking electrophile [5] [7].
The second step involves the formation of a sigma complex, also known as an arenium ion or Wheland intermediate. The electrophile attacks the electron-rich aromatic ring, disrupting the aromatic pi-electron system and generating a positively charged intermediate [1] [4] [6]. This carbocationic species is stabilized through delocalization of the positive charge across the aromatic ring, with the most significant stabilization occurring at the ortho and para positions relative to existing substituents [3] [4].
The final step involves the restoration of aromaticity through deprotonation. A base, often the conjugate base of the Lewis acid catalyst, abstracts a proton from the carbon bearing the electrophile, regenerating the aromatic pi-electron system and yielding the substituted product [2] [4] [6].
The bromine substituent in 1-Bromo-3-(2-chloroethyl)benzene acts as a deactivating group due to its electron-withdrawing inductive effect [3]. This deactivation manifests as reduced reaction rates compared to unsubstituted benzene, requiring more forcing conditions or stronger electrophiles to achieve substitution [3] [4]. The halogen substituent directs incoming electrophiles primarily to the ortho and para positions, although the meta position becomes competitive under certain conditions due to the overall deactivation of the ring [3].
For nitration reactions, the electrophile is the nitronium ion (NO₂⁺), generated through the interaction of concentrated nitric acid with sulfuric acid [4]. The reaction typically proceeds at temperatures between 25-60°C, with the bromine substituent moderating the reactivity and influencing the regioselectivity of nitro group introduction [4].
Nucleophilic substitution reactions of 1-Bromo-3-(2-chloroethyl)benzene can occur at two distinct sites: the aromatic carbon bearing the bromine substituent and the aliphatic carbon of the chloroethyl side chain. Each position exhibits fundamentally different mechanistic pathways and reactivity patterns [8] [9] [10] [11].
Aliphatic Nucleophilic Substitution
The chloroethyl side chain represents a highly reactive site for nucleophilic substitution. Primary alkyl halides like the terminal chlorine in the side chain typically undergo substitution via the SN2 mechanism [9] [12]. This bimolecular process involves concerted bond formation and bond breaking, with the nucleophile attacking from the backside of the carbon-chlorine bond [9].
The SN2 mechanism exhibits several characteristic features: second-order kinetics (first order in both substrate and nucleophile), inversion of stereochemistry at the reaction center, and sensitivity to steric hindrance [9]. Common nucleophiles include hydroxide ions, alkoxides, amines, and other electron-rich species [9]. The reaction proceeds optimally in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, which stabilize the nucleophile without impeding its reactivity through hydrogen bonding [9].
Secondary benzylic positions, when present, can undergo both SN1 and SN2 mechanisms depending on reaction conditions [12]. The benzylic position benefits from carbocation stabilization through resonance with the aromatic ring, making SN1 pathways competitive [12]. The choice between mechanisms depends on nucleophile strength, solvent polarity, and temperature [12].
Aromatic Nucleophilic Substitution
Direct nucleophilic substitution at the aromatic carbon bearing bromine is significantly more challenging and requires specific activation conditions [8] [10] [11] [13]. Simple aryl halides are generally inert toward nucleophilic substitution due to the poor leaving group ability of halides from sp²-hybridized carbons and the high energy barrier for backside attack [13].
However, nucleophilic aromatic substitution becomes feasible when the aromatic ring contains electron-withdrawing groups that stabilize the negative charge developed during the reaction [8] [10] [13]. The mechanism proceeds through an addition-elimination pathway, forming a negatively charged Meisenheimer complex as an intermediate [13] [14].
The Meisenheimer complex formation represents the rate-determining step, where the nucleophile adds to the aromatic ring, temporarily disrupting the aromaticity [13] [14]. Electron-withdrawing substituents, particularly those in ortho and para positions relative to the leaving group, provide crucial stabilization through resonance and inductive effects [10] [13].
For 1-Bromo-3-(2-chloroethyl)benzene, the chloroethyl substituent provides moderate electron-withdrawing character through its inductive effect, potentially facilitating nucleophilic aromatic substitution under appropriate conditions [8]. Strong nucleophiles such as amide ions, alkoxides in polar aprotic solvents, or anionic species at elevated temperatures may achieve substitution at the brominated carbon [10].
Elimination reactions of 1-Bromo-3-(2-chloroethyl)benzene primarily occur at the benzylic position of the chloroethyl side chain, where the proximity to the aromatic ring provides significant stabilization to the developing alkene product through conjugation [15] [16] [17] [18].
E2 Elimination Mechanism
The E2 (elimination, bimolecular) mechanism represents the predominant pathway for elimination reactions involving benzylic halides [15] [19] [16] [18]. This concerted process requires anti-periplanar geometry between the leaving group and the proton being abstracted [19] [17] [18].
The mechanism involves simultaneous C-H bond breaking, C-X bond breaking, and C=C bond formation in a single kinetic step [19] [17]. Strong bases such as sodium ethoxide in ethanol or potassium tert-butoxide facilitate these reactions [15] [19]. The reaction exhibits second-order kinetics, being first order in both substrate and base [19].
The benzylic position provides enhanced reactivity due to the stabilization of the developing alkene through conjugation with the aromatic pi-system [16] [18]. This conjugative stabilization significantly lowers the activation energy compared to elimination from simple alkyl halides [18]. The resulting styrene derivatives benefit from extended conjugation, making the products thermodynamically favored [16] [18].
For 1-Bromo-3-(2-chloroethyl)benzene, E2 elimination would predominantly occur from the chloroethyl side chain, producing 1-bromo-3-vinylbenzene [16]. The regioselectivity follows Zaitsev's rule, favoring formation of the more substituted and conjugated alkene [15] [19].
E1 Elimination Mechanism
Under conditions favoring carbocation formation, benzylic positions can undergo E1 elimination [16] [18]. This unimolecular process involves initial ionization to form a benzylic carbocation, followed by deprotonation to yield the alkene product [17].
The stability of benzylic carbocations, enhanced through resonance delocalization with the aromatic ring, makes E1 pathways competitive for secondary and tertiary benzylic positions [16] [18]. The reaction exhibits first-order kinetics and proceeds through carbocationic intermediates that can undergo rearrangement [17].
Polar protic solvents such as aqueous ethanol favor E1 mechanisms by stabilizing the developing carbocation through solvation [17]. Weak bases and elevated temperatures promote this pathway [17].
Radical chemistry provides access to unique transformation patterns for 1-Bromo-3-(2-chloroethyl)benzene, particularly involving the benzylic position and aromatic substitution under photochemical conditions [20] [21] [22] [23] [24].
Benzylic Radical Formation
The benzylic position in the chloroethyl side chain represents a particularly favorable site for radical formation due to the stabilization provided by the adjacent aromatic ring [23] [25]. Benzylic radicals benefit from resonance stabilization through delocalization of the unpaired electron into the aromatic pi-system [23] [25].
Radical generation can be achieved through various methods including photolysis, thermal homolysis, or reaction with radical initiators [24] [25]. The carbon-halogen bond at the benzylic position exhibits reduced bond strength compared to typical alkyl halides, facilitating radical formation under mild conditions [23].
Once formed, benzylic radicals can participate in various transformations including hydrogen abstraction, radical coupling, and addition to unsaturated systems [23] [25]. The planar geometry of benzylic radicals allows optimal overlap with the aromatic pi-system, maximizing stabilization [25].
Aromatic Radical Substitution
Under photochemical conditions, aromatic halides can undergo homolytic aromatic substitution reactions [24] [26]. Ultraviolet irradiation promotes homolytic cleavage of the carbon-bromine bond, generating aryl radicals [24].
Phenyl radicals exhibit distinct reactivity patterns compared to their benzylic counterparts [21] [27] [28]. While aryl radicals lack the resonance stabilization available to benzylic species, they can participate in various transformations including hydrogen abstraction from suitable donors and addition to multiple bonds [21] [28].
The formation of aryl radicals from bromoarenes typically requires forcing conditions due to the strength of the aromatic carbon-bromine bond [24]. However, once generated, these species can engage in chain reactions leading to various substitution and coupling products [24] [26].
Radical Chain Mechanisms
Many radical transformations of halogenated aromatics proceed through chain mechanisms involving initiation, propagation, and termination steps [20] [22]. Initiation typically involves homolytic bond cleavage promoted by heat, light, or chemical initiators [20].
Propagation steps involve radical intermediates that regenerate reactive species while forming products [20] [22]. For benzylic halides, common propagation sequences include hydrogen abstraction followed by halogen atom transfer [20].
Termination occurs through radical coupling reactions that remove active chain carriers from the reaction medium [20]. The efficiency of radical chain processes depends on the relative rates of propagation versus termination steps [20].
Metal-catalyzed transformations, particularly those involving palladium complexes, provide powerful methods for carbon-carbon and carbon-heteroatom bond formation using 1-Bromo-3-(2-chloroethyl)benzene as a substrate [29] [30] [31] [32] [33].
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction represents one of the most versatile and widely employed metal-catalyzed transformations for aryl bromides [29] [31] [32] [33]. This palladium-catalyzed process couples aryl halides with organoboron compounds to form carbon-carbon bonds [31] [32].
The catalytic cycle involves four fundamental steps: oxidative addition, transmetalation, reductive elimination, and catalyst regeneration [31] [32]. Oxidative addition of the aryl bromide to a palladium(0) species forms an organopalladium(II) intermediate [31]. This step typically represents the rate-determining step for aryl bromides and benefits from electron-poor aromatics [32].
Transmetalation involves transfer of the organic group from boron to palladium, facilitated by base activation of the boronic acid [31] [32]. Common bases include potassium carbonate, cesium carbonate, or sodium hydroxide [33]. The choice of base affects both reaction rate and selectivity [29].
Reductive elimination forms the carbon-carbon bond and regenerates the palladium(0) catalyst [31] [32]. This step is typically fast and irreversible, driving the overall transformation [32].
For 1-Bromo-3-(2-chloroethyl)benzene, Suzuki coupling allows introduction of various aryl, heteroaryl, or vinyl groups at the brominated position [30]. The chloroethyl substituent remains unchanged under typical Suzuki conditions, providing opportunities for subsequent functionalization [30].
Miyaura Borylation
Palladium-catalyzed borylation using diboron reagents converts aryl bromides into the corresponding boronic esters [34]. This transformation follows a similar catalytic cycle to Suzuki coupling but involves transmetalation with a diboron species rather than an organoboron nucleophile [34].
The reaction typically employs bis(pinacolato)diboron as the boron source and proceeds under mild conditions [34]. Potassium acetate or cesium carbonate serve as suitable bases [34]. The resulting arylboronic esters are valuable intermediates for subsequent cross-coupling reactions [34].
Other Metal-Catalyzed Transformations
Beyond traditional cross-coupling reactions, 1-Bromo-3-(2-chloroethyl)benzene can participate in various other metal-catalyzed processes [35] [36] [37]. These include C-H functionalization reactions, cyclization processes, and multi-component coupling reactions [35].
Palladium-catalyzed carboamination reactions can utilize the bromoarene in convergent processes that form both carbon-carbon and carbon-nitrogen bonds [36] [37]. These transformations often proceed through palladium-carbene intermediates generated from diazo compounds [36].
The development of new ligand systems continues to expand the scope and selectivity of metal-catalyzed transformations [38] [30]. Phosphine ligands, N-heterocyclic carbenes, and other donor systems provide opportunities to tune catalyst reactivity and selectivity [39].
| Reaction Class | Rate Law | Activation Energy (kJ/mol) | Temperature Range (°C) | Stereochemical Outcome |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Rate = k[ArH][E+] | 80-120 | 25-60 | Retention (aromatic) |
| Nucleophilic Substitution (SN2) | Rate = k[RX][Nu-] | 60-100 | 25-80 | Inversion |
| Nucleophilic Substitution (SN1) | Rate = k[RX] | 40-80 | 0-80 | Racemization |
| Elimination (E2) | Rate = k[RX][Base] | 70-110 | 60-120 | Elimination |
| Elimination (E1) | Rate = k[RX] | 40-80 | 0-80 | Elimination |
| Radical Chain Reactions | Rate = k[Substrate][Radical] | 30-70 | 100-300 | Variable |
| Metal-Catalyzed Cross-Coupling | Rate = k[ArX][Pd][Nucleophile] | 40-90 | 25-150 | Retention |
| Nucleophilic Aromatic Substitution | Rate = k[ArX][Nu-] | 90-140 | 80-200 | Retention (aromatic) |
The diverse reaction mechanisms available to 1-Bromo-3-(2-chloroethyl)benzene reflect the unique structural features of this compound. The aromatic bromine provides a site for metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution under activating conditions [30] [13]. The benzylic chloroethyl side chain offers opportunities for nucleophilic substitution, elimination, and radical transformations [9] [16] [23]. The interplay between these reactive sites allows for selective functionalization strategies and the synthesis of complex molecular architectures [30] [13].